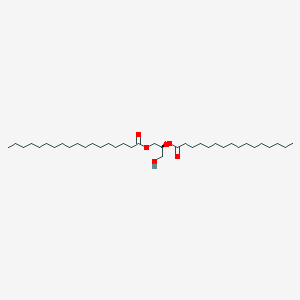
1-Stearoyl-2-palmitoyl-sn-glycerol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DG(18:0/16:0/0:0), also known as DAG(18:0/16:0) or diacylglycerol, belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:0/16:0/0:0) is considered to be a diradylglycerol lipid molecule. DG(18:0/16:0/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:0/16:0/0:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:0/16:0/0:0) is primarily located in the membrane (predicted from logP). DG(18:0/16:0/0:0) participates in a number of enzymatic reactions. In particular, DG(18:0/16:0/0:0) can be biosynthesized from PA(18:0/16:0); which is catalyzed by the enzyme phosphatidate phosphatase. Furthermore, DG(18:0/16:0/0:0) and myristoleoyl-CoA can be converted into TG(18:0/16:0/14:1(9Z)) through the action of the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(18:0/16:0/0:0) can be biosynthesized from PA(18:0/16:0) through its interaction with the enzyme phosphatidate phosphatase. Furthermore, DG(18:0/16:0/0:0) and palmitoleyl-CoA can be converted into TG(18:0/16:0/16:1(9Z)); which is catalyzed by the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(18:0/16:0/0:0) can be biosynthesized from PA(18:0/16:0); which is catalyzed by the enzyme phosphatidate phosphatase. Finally, DG(18:0/16:0/0:0) and stearoyl-CoA can be converted into TG(18:0/16:0/18:0); which is catalyzed by the enzyme diacylglycerol O-acyltransferase. In humans, DG(18:0/16:0/0:0) is involved in phosphatidylcholine biosynthesis PC(18:0/16:0) pathway and phosphatidylethanolamine biosynthesis pe(18:0/16:0) pathway. DG(18:0/16:0/0:0) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:0/16:0/24:0) pathway, de novo triacylglycerol biosynthesis TG(18:0/16:0/16:1(9Z)) pathway, de novo triacylglycerol biosynthesis TG(18:0/16:0/18:1(11Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:0/16:0/18:0) pathway.
DG(18:0/16:0/0:0) is a diglyceride.
科学的研究の応用
Diacylglycerol Kinase Substrate
1-Stearoyl-2-palmitoyl-sn-glycerol is examined as a substrate for diacylglycerol kinase, an enzyme involved in lipid signaling pathways in the brain. Studies on rat brain microsomes have explored the suitability of various 1,2-diacyl-sn-glycerols, including 1-Stearoyl-2-palmitoyl-sn-glycerol, in these enzymatic processes, which are crucial for understanding brain biochemistry and function (Holub & Piekarski, 1978).
Synthesis of Neutral Plasmalogens
Research on the synthesis of neutral plasmalogens, a type of glycerophospholipids, has involved exploring the cis- and trans-isomers of di-O-stearoyl and di-O-palmitoyl esters. These are related to 1-Stearoyl-2-palmitoyl-sn-glycerol and have implications in the study of lipid chemistry and its applications in biological systems (Gigg & Gigg, 1968).
Study of Crystallization Kinetics
The crystallization behavior of 1-Stearoyl-2-palmitoyl-sn-glycerol derivatives is a topic of interest in understanding the physical properties of lipids. For instance, the α-melt-mediated crystallization of 1-palmitoyl-2-oleoyl-3-stearoyl-sn-glycerol has been studied using techniques like differential scanning calorimetry. This research contributes to a deeper understanding of the phase behavior of complex lipids (Rousset & Rappaz, 1997).
Polymorphic Phase Behavior Analysis
The study of polymorphic crystallization and transformation in triacylglycerols related to 1-Stearoyl-2-palmitoyl-sn-glycerol, like 1-stearoyl-2,3-dioleoyl glycerol, is crucial for understanding lipid phase behavior. Such research has applications in food science and materials science, where the thermal and physical properties of fats and oils are important (Bayés-García et al., 2016).
Interaction with Ozone at Air-Water Interface
Studies have also explored the interaction of monolayers of unsaturated phosphocholines, including compounds related to 1-Stearoyl-2-palmitoyl-sn-glycerol, with ozone at the air-water interface. This research is significant for understanding the chemical reactivity and environmental interactions of lipid layers (Lai, Yang, & Finlayson‐Pitts, 1994).
特性
製品名 |
1-Stearoyl-2-palmitoyl-sn-glycerol |
|---|---|
分子式 |
C37H72O5 |
分子量 |
597 g/mol |
IUPAC名 |
[(2S)-2-hexadecanoyloxy-3-hydroxypropyl] octadecanoate |
InChI |
InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3/t35-/m0/s1 |
InChIキー |
VYQDALBEQRZDPL-DHUJRADRSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



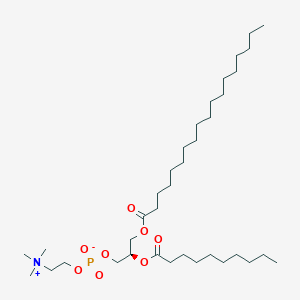
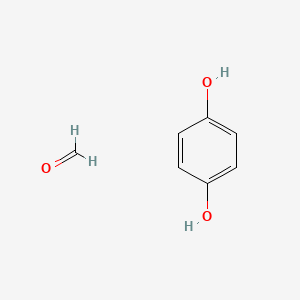
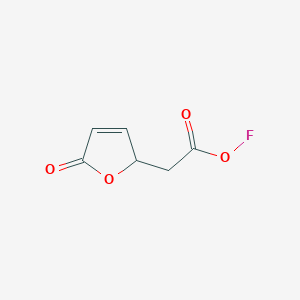
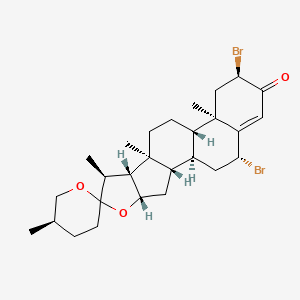
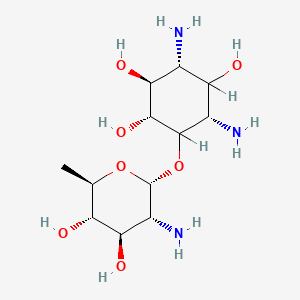
![3-[5-[Bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-2-furanyl]benzoic acid methyl ester](/img/structure/B1227932.png)
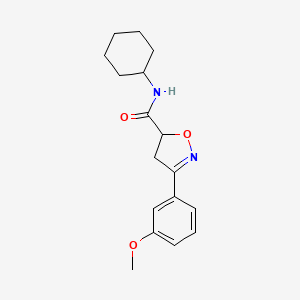
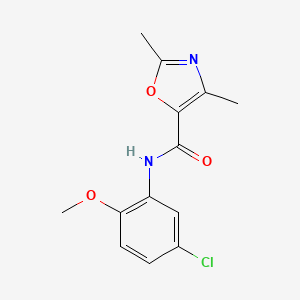
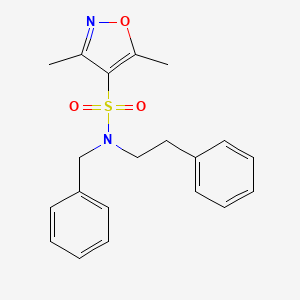
![N-[4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)-oxomethyl]phenyl]-2-oxolanecarboxamide](/img/structure/B1227939.png)
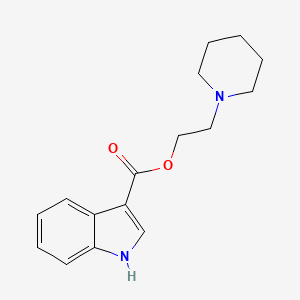
![3-(4-benzoyl-1-piperazinyl)-1-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1227944.png)
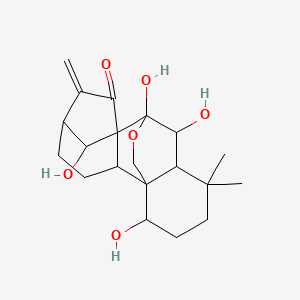
![4-[4-Dimethoxyphosphoryl-2-(1-naphthalenyl)-5-oxazolyl]morpholine](/img/structure/B1227946.png)